
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride
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Overview
Description
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C6H10N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both amino and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of the aminoethyl group and the sulfonyl fluoride group onto the thiophene ring. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethanol, followed by the conversion of the resulting sulfonamide to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or thiol.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of sulfonamide derivatives or other substituted products.
Scientific Research Applications
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibitory properties.
Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor with a similar mechanism of action.
Diisopropylfluorophosphate: Another enzyme inhibitor that targets serine proteases.
Uniqueness
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is unique due to its thiophene ring structure, which imparts distinct electronic properties and reactivity compared to benzene-based sulfonyl fluorides. This uniqueness can lead to different biological activities and applications in research and industry.
Biological Activity
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is a synthetic compound known for its significant biological activity, particularly as an irreversible inhibitor of serine proteases. This article delves into its biological mechanisms, applications in research, and potential therapeutic roles.
Chemical Structure and Properties
- Molecular Formula : C₆H₈ClFNO₂S₂
- Molecular Weight : Approximately 245.7 g/mol
- Functional Groups : Contains a sulfonyl group (–SO₂) and an aminoethyl group, enhancing its reactivity.
The sulfonyl fluoride functionality allows for nucleophilic substitution reactions, which are pivotal in its biological activity. The aminoethyl group further facilitates derivatization, enabling the synthesis of various analogs with potentially altered activities.
This compound functions primarily as an irreversible inhibitor of serine proteases. The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the protease, effectively blocking enzymatic activity. Key proteases inhibited by this compound include:
- Trypsin
- Chymotrypsin
- Kallikrein
- Plasmin
- Thrombin
These enzymes are crucial in physiological processes such as blood coagulation and inflammation.
Biological Activity and Applications
The compound has been extensively studied for its role in biochemical research, particularly in protease inhibition. Its selective inhibition profile makes it a valuable tool in understanding enzyme mechanisms and pathways involving proteolysis. Additionally, it is explored in drug discovery processes aimed at developing therapeutics for diseases related to protease activity.
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | C₈H₁₀ClFNO₂S | Irreversible serine protease inhibitor |
5-Chlorothiophene-2-sulfonyl chloride | C₄H₃ClO₂S | Reactivity towards nucleophiles; used in organic synthesis |
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride | C₇H₈ClN₂O₂S | Potential antimicrobial properties |
The uniqueness of this compound lies in its specific inhibition profile against serine proteases compared to other compounds, making it particularly valuable in therapeutic contexts.
Case Studies and Research Findings
Research has indicated that this compound can effectively inhibit enzyme activity in vitro, providing insights into its potential therapeutic roles. For instance, studies have shown that it significantly reduces the activity of thrombin, a key player in coagulation pathways. This inhibition can be leveraged to develop anticoagulant therapies.
In another study focusing on enzyme kinetics, the IC50 values for various serine proteases were determined, demonstrating that this compound exhibits potent inhibitory effects with nanomolar range IC50 values against several targets .
Properties
Molecular Formula |
C6H9ClFNO2S2 |
---|---|
Molecular Weight |
245.7 g/mol |
IUPAC Name |
5-(2-aminoethyl)thiophene-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H8FNO2S2.ClH/c7-12(9,10)6-2-1-5(11-6)3-4-8;/h1-2H,3-4,8H2;1H |
InChI Key |
HKRBSSKQOOFJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CCN.Cl |
Origin of Product |
United States |
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